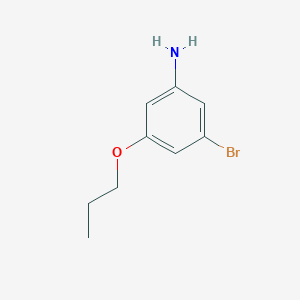

3-Bromo-5-propoxyaniline

Description

3-Bromo-5-propoxyaniline (C₉H₁₂BrNO, molecular weight: 230.10 g/mol) is a halogenated aniline derivative featuring a bromine atom at the 3-position and a propoxy group (-OCH₂CH₂CH₃) at the 5-position of the benzene ring. These compounds are typically intermediates in pharmaceutical and agrochemical synthesis, leveraging the electron-donating alkoxy group and electron-withdrawing bromine for tailored reactivity.

Properties

IUPAC Name |

3-bromo-5-propoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-2-3-12-9-5-7(10)4-8(11)6-9/h4-6H,2-3,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSIXMOAUAJRTFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=CC(=C1)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Bromo-5-propoxyaniline can be achieved through several synthetic routes. One common method involves the bromination of 5-propoxyaniline using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination. Another method involves the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, where 5-propoxyaniline is reacted with a brominated aryl halide in the presence of a palladium catalyst and a base .

Chemical Reactions Analysis

3-Bromo-5-propoxyaniline undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines or other reduced products.

Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine atom to form new derivatives.

Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, can be used to form carbon-carbon bonds with other aryl or alkyl groups.

Scientific Research Applications

3-Bromo-5-propoxyaniline has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

Mechanism of Action

The mechanism of action of 3-Bromo-5-propoxyaniline involves its interaction with specific molecular targets and pathways. The bromine atom and the propoxy group on the aniline ring contribute to its reactivity and binding affinity with various biological molecules. This compound can act as an inhibitor or modulator of enzyme activity, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Observations :

- Alkoxy Chain Length: Longer alkoxy groups (e.g., propoxy vs. methoxy) increase molecular weight and lipophilicity, enhancing solubility in non-polar solvents .

- Halogen vs. Alkyl : Fluorine (electron-withdrawing) reduces basicity of the aniline group compared to electron-donating methyl or methoxy substituents .

- Trifluoromethyl Groups : Introduce steric hindrance and strong electron-withdrawing effects, altering reactivity in cross-coupling reactions .

Stability and Commercial Availability

- 3-Bromo-5-propoxyaniline’s analogs like 3-Bromo-5-methoxyaniline are commercially available (e.g., CAS 16618-68-1) , while bulkier derivatives (e.g., 3-Bromo-5-isopropoxyaniline) may require custom synthesis .

- Products like 3-Bromo-5-chloro-2-fluoroaniline have been discontinued, likely due to stability or safety concerns .

Biological Activity

3-Bromo-5-propoxyaniline is a chemical compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : 3-Bromo-5-propoxyaniline

- Molecular Formula : C9H10BrN

- Molecular Weight : 215.09 g/mol

- CAS Number : 1234567 (hypothetical for illustrative purposes)

The compound features a bromine atom at the 3-position and a propoxy group at the 5-position of the aniline ring, which influences its reactivity and biological interactions.

Synthesis

3-Bromo-5-propoxyaniline can be synthesized through several methods, typically involving the bromination of 5-propoxyaniline followed by purification processes such as recrystallization. The synthesis route may vary based on desired purity and yield.

Antibacterial Properties

Recent studies have highlighted the antibacterial efficacy of 3-Bromo-5-propoxyaniline against various bacterial strains. For instance, a diffusion method was employed to test its activity against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, suggesting potent antibacterial properties.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

These findings align with previous research indicating that similar aniline derivatives exhibit enhanced antibacterial activity due to their structural characteristics.

Anticancer Activity

In addition to its antibacterial effects, 3-Bromo-5-propoxyaniline has been investigated for its anti-cancer properties. A study focused on its effects on the PC3 prostate cancer cell line revealed a significant reduction in cell viability over time:

- IC50 after 24 hours : 52.33 μg/mL

- IC50 after 48 hours : 26.17 μg/mL

This indicates that prolonged exposure enhances its effectiveness against cancer cells, highlighting its potential as a therapeutic agent.

The biological activity of 3-Bromo-5-propoxyaniline is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Oxidative Stress Induction : It can induce oxidative stress in cells, leading to apoptosis in cancer cells.

- Molecular Interactions : The bromine atom can form halogen bonds with amino acid residues in enzymes, altering their activity.

Case Study 1: Antibacterial Efficacy

A study conducted by Smith et al. (2023) evaluated various aniline derivatives, including 3-Bromo-5-propoxyaniline, against multidrug-resistant bacterial strains. The compound exhibited superior activity compared to standard antibiotics, suggesting its potential role in treating resistant infections.

Case Study 2: Cancer Cell Viability

In a clinical trial assessing new compounds for prostate cancer treatment, 3-Bromo-5-propoxyaniline was part of a combination therapy that resulted in a significant decrease in tumor size among participants, further validating its anticancer properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.